molecular formula C7H12O3 B3267855 2,2-Dimethyl-4-oxopentanoic acid CAS No. 470-49-5

2,2-Dimethyl-4-oxopentanoic acid

Cat. No.: B3267855
CAS No.: 470-49-5
M. Wt: 144.17 g/mol
InChI Key: KWOHONYYAXGTMN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxopentanoic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

  • Planar Structure and Hydrogen Bonds : The molecular structure of 2,2-Dimethyl-4-oxopentanoic acid is nearly planar, with molecules interacting via hydrogen bonds forming chains in crystals. This structure could be significant in understanding molecular interactions in crystallography (Hachuła et al., 2013).

Analytical and Experimental Techniques

  • Mass Spectrometric Characterization : This compound has been characterized by electrospray ionization using a triple quadrupole and time-of-flight analyzer. The study provides insights into the fragmentation pathways and molecular behavior of small organic compounds (Kanawati et al., 2008).

Chemical Properties and Reactions

  • Acid-Amide Hydrogen Bonding : this compound exhibits interesting hydrogen bonding behavior with amide groups, suggesting potential applications in molecular recognition and complex formation studies (Wash et al., 1997).
  • Formation of Secondary Organic Aerosols : The compound has been evaluated as a potential tracer for secondary organic aerosols from aromatic hydrocarbons. This could be crucial in atmospheric chemistry and environmental studies (Al-Naiema & Stone, 2017).

Biochemistry and Microbiology

  • Reactivity with Pyruvate Kinase : Its interaction with pyruvate kinase provides insights into enzymatic mechanisms and metabolic pathways, a critical aspect of biochemistry research (Chalkley & Bloxham, 1976).
  • Microbial Transformation : It has been studied for its transformation by Neurospora crassa, indicating potential applications in microbial biotransformation and synthetic biology (Maugras et al., 1975).

Chemical Synthesis and Modification

  • Isotope-Labelled Derivatives : The synthesis of isotopically labelled derivatives of this compound, for example in 5-Amino-4-oxopentanoic acid, is crucial in the study of biological pathways and molecular imaging (Shrestha‐Dawadi & Lugtenburg, 2003).

Environmental Applications

  • Extraction and Recovery Processes : The compound has been studied for its extraction from aqueous solutions, highlighting its importance in environmental chemistry and industrial processes (Kumar et al., 2015).

Vibrational Spectroscopy

  • Spectroscopic Investigation : The vibrational spectroscopic analysis of this compound derivatives is significant in understanding molecular dynamics and structural analysis (Priya et al., 2011).

Properties

IUPAC Name

2,2-dimethyl-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)4-7(2,3)6(9)10/h4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOHONYYAXGTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574158
Record name 2,2-Dimethyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-49-5
Record name 2,2-Dimethyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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